N-Acetyl O-Benzyl Lamivudine
N-Acetyl O-Benzyl Lamivudine
Brand Name:
Vulcanchem
CAS No.:
1091585-30-6
VCID:
VC21180804
InChI:
InChI=1S/C17H17N3O5S/c1-11(21)18-13-7-8-20(17(23)19-13)14-10-26-15(25-14)9-24-16(22)12-5-3-2-4-6-12/h2-8,14-15H,9-10H2,1H3,(H,18,19,21,23)/t14-,15+/m0/s1
SMILES:
CC(=O)NC1=NC(=O)N(C=C1)C2CSC(O2)COC(=O)C3=CC=CC=C3
Molecular Formula:
C17H17N3O5S
Molecular Weight:
375.4 g/mol
N-Acetyl O-Benzyl Lamivudine
CAS No.: 1091585-30-6
Cat. No.: VC21180804
Molecular Formula: C17H17N3O5S
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1091585-30-6 |
|---|---|
| Molecular Formula | C17H17N3O5S |
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | [(2R,5S)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate |
| Standard InChI | InChI=1S/C17H17N3O5S/c1-11(21)18-13-7-8-20(17(23)19-13)14-10-26-15(25-14)9-24-16(22)12-5-3-2-4-6-12/h2-8,14-15H,9-10H2,1H3,(H,18,19,21,23)/t14-,15+/m0/s1 |
| Standard InChI Key | MKSGJSLVQHXINJ-LSDHHAIUSA-N |
| Isomeric SMILES | CC(=O)NC1=NC(=O)N(C=C1)[C@@H]2CS[C@@H](O2)COC(=O)C3=CC=CC=C3 |
| SMILES | CC(=O)NC1=NC(=O)N(C=C1)C2CSC(O2)COC(=O)C3=CC=CC=C3 |
| Canonical SMILES | CC(=O)NC1=NC(=O)N(C=C1)C2CSC(O2)COC(=O)C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator